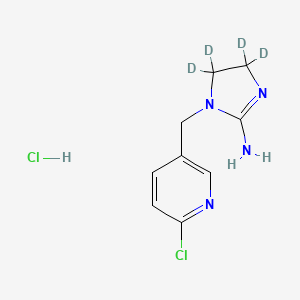

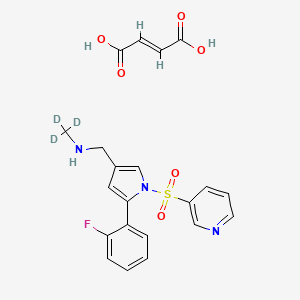

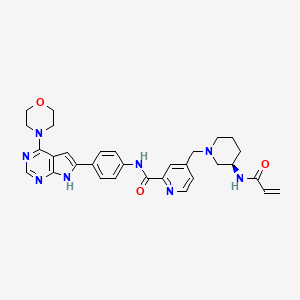

Vonoprazan Fumarate-D3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vonoprazan-d3 (fumarate) is a deuterated form of vonoprazan fumarate, a potassium-competitive acid blocker. It is used primarily for the treatment of acid-related disorders such as gastroesophageal reflux disease and peptic ulcers.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of vonoprazan-d3 (fumarate) involves several steps:

Starting Material: The synthesis begins with 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde.

Imine Formation: This compound is dissolved in an organic solvent and mixed with methylamine alcohol solution for 6-8 hours to generate an imine.

Reduction: The imine is then reduced using metal borohydride for 1-2 hours.

Boc Protection: The resulting compound is dissolved in an organic solvent, mixed with Boc anhydride, and reacted for 1-2 hours.

Sulfonylation: The protected compound is then reacted with 3-pyridine sulfuryl chloride in the presence of sodium hydride and crown ether.

Deprotection: The sulfonylated compound is treated with trifluoroacetic acid and methylene dichloride solution.

Salt Formation: Finally, the compound is salified with fumaric acid to obtain vonoprazan-d3 (fumarate).

Industrial Production Methods

The industrial production of vonoprazan-d3 (fumarate) follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions

Vonoprazan-d3 (fumarate) undergoes several types of chemical reactions:

Nucleophilic Substitution: The secondary amine group in vonoprazan-d3 reacts with nucleophilic reagents such as benzofurazan in an alkaline medium to form highly fluorescent products.

Reduction: The compound can be reduced using metal borohydrides to form various intermediates during its synthesis.

Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Benzofurazan (0.05% w/v NBD-Cl) in 0.1 M borate buffer (pH 8.2).

Reduction: Metal borohydrides.

Sulfonylation: 3-pyridine sulfuryl chloride, sodium hydride, and crown ether.

Major Products Formed

Fluorescent Products: Formed during nucleophilic substitution reactions.

Intermediates: Various intermediates formed during the reduction and sulfonylation steps

科学的研究の応用

Vonoprazan-d3 (fumarate) has a wide range of scientific research applications:

作用機序

Vonoprazan-d3 (fumarate) exerts its effects by inhibiting the H+/K+ ATPase enzyme in a potassium-competitive manner. This enzyme is responsible for the final step of acid secretion in the stomach. By blocking this enzyme, vonoprazan-d3 suppresses both basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells .

類似化合物との比較

Similar Compounds

Tegoprazan: Another potassium-competitive acid blocker used for similar indications.

Fexuprazan: A newer potassium-competitive acid blocker with similar efficacy.

Keverprazan: Another compound in the same class, currently under clinical development.

Uniqueness

Vonoprazan-d3 (fumarate) is unique due to its high potency and stability over a broad pH range. It provides more consistent acid suppression compared to traditional proton pump inhibitors and other potassium-competitive acid blockers . Additionally, it is effective in treating PPI-resistant gastroesophageal reflux disease and has a higher eradication rate for Helicobacter pylori infections .

特性

分子式 |

C21H20FN3O6S |

|---|---|

分子量 |

464.5 g/mol |

IUPAC名 |

(E)-but-2-enedioic acid;1,1,1-trideuterio-N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]methanamine |

InChI |

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3; |

InChIキー |

ROGSHYHKHPCCJW-PCUGBSCUSA-N |

異性体SMILES |

[2H]C([2H])([2H])NCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O |

正規SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)

![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)